Methyl 3-[(propane-2-sulfonyl)amino]benzoate
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Overview
Description
Methyl 3-[(propane-2-sulfonyl)amino]benzoate is a chemical compound known for its role as a selective inhibitor of Wnt/β-catenin signaling. This compound is used in various scientific research applications, particularly in the study of cancer biology due to its ability to induce β-catenin degradation and inhibit Wnt-dependent cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(propane-2-sulfonyl)amino]benzoate typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides. One common method includes the use of sulfonyl chlorides and amines under microwave irradiation, which provides high yields and good functional group tolerance . Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(propane-2-sulfonyl)amino]benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, facilitated by catalysts such as metal halides (e.g., FeBr3, AlCl3).
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives and reduction to form amines.
Substitution Reactions: These reactions involve the replacement of functional groups on the aromatic ring with other substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidative conversions.
Reduction: Reducing agents like lithium aluminum hydride can be used to convert sulfonyl groups to amines.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(propane-2-sulfonyl)amino]benzoate has several scientific research applications:
Cancer Research: It is used to study the Wnt/β-catenin signaling pathway and its role in cancer cell proliferation. .
Biological Studies: The compound is used to investigate the molecular mechanisms of β-catenin degradation and its impact on cellular processes.
Chemical Biology: It serves as a tool compound to modulate Wnt signaling and study its effects on various biological pathways.
Mechanism of Action
Methyl 3-[(propane-2-sulfonyl)amino]benzoate exerts its effects by directly targeting β-catenin. It binds to the C-terminal region of β-catenin, promoting its ubiquitination and subsequent proteasomal degradation . This leads to the downregulation of Wnt/β-catenin target genes and inhibition of Wnt-dependent cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: Another compound with similar structure and function, used as a Wnt/β-catenin signaling inhibitor.
Benzoic acid derivatives: Various benzoic acid derivatives with sulfonyl groups exhibit similar inhibitory effects on Wnt signaling.
Uniqueness
Methyl 3-[(propane-2-sulfonyl)amino]benzoate is unique due to its high selectivity and potency in inhibiting Wnt/β-catenin signaling. It shows significant anti-proliferative effects on Wnt-dependent cancer cells while exhibiting minimal effects on Wnt-independent cells .
Properties
CAS No. |
834869-22-6 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 3-(propan-2-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)17(14,15)12-10-6-4-5-9(7-10)11(13)16-3/h4-8,12H,1-3H3 |
InChI Key |
ACCINDWORIAUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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